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molecular formula C14H10F3IN2O2 B8472631 3-Ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline CAS No. 923033-09-4

3-Ethyl-5,6-difluoro-N-(2-fluoro-4-iodophenyl)-2-nitroaniline

Cat. No. B8472631
M. Wt: 422.14 g/mol
InChI Key: ZWSJSIBTTYNGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648116B2

Procedure details

2-Fluoro-4-iodoaniline (2.05 g, 10 mmol) and 1-ethyl-3,4,5-trifluoro-2-nitrobenzene (2.37 g, 10 mmol) were reacted using the condition described in example 1 (Step A) to form the title compound (2.47 g, 60%); m/z=407 [M−1]−.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]([C:12]1[CH:17]=[C:16]([F:18])[C:15]([F:19])=[C:14](F)[C:13]=1[N+:21]([O-:23])=[O:22])[CH3:11]>>[CH2:10]([C:12]1[C:13]([N+:21]([O-:23])=[O:22])=[C:14]([C:15]([F:19])=[C:16]([F:18])[CH:17]=1)[NH:4][C:3]1[CH:5]=[CH:6][C:7]([I:9])=[CH:8][C:2]=1[F:1])[CH3:11]

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
2.37 g
Type
reactant
Smiles
C(C)C1=C(C(=C(C(=C1)F)F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=C(NC2=C(C=C(C=C2)I)F)C(=C(C1)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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